1-[3-(4-bromophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
1-[3-(4-bromophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one (referred to as "compound X" in This paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for compound X.
Mechanism of Action
The exact mechanism of action of compound X is not fully understood, but it is believed to exert its effects through modulation of various signaling pathways. In cancer cells, compound X has been shown to induce apoptosis and inhibit cell proliferation through activation of the caspase pathway. Inflammatory cytokine production is also inhibited by compound X through suppression of NF-κB signaling. In the brain, compound X has been shown to improve cognitive function and reduce neuroinflammation through modulation of the microglial response.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, compound X induces apoptosis and inhibits cell proliferation, while in inflammatory cells, it suppresses cytokine production. In animal models of Alzheimer's disease, compound X has been shown to improve cognitive function and reduce neuroinflammation. However, the exact mechanisms underlying these effects are not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of compound X is not fully understood, which may limit its potential applications in certain areas of research.
Future Directions
There are a number of potential future directions for research on compound X. One area of interest is its potential applications in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Further studies are needed to fully understand the mechanisms underlying the effects of compound X and to explore its potential applications in these and other areas of research.
Scientific Research Applications
Compound X has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In vitro studies have shown that compound X has cytotoxic effects on cancer cells and can inhibit the production of inflammatory cytokines. In vivo studies have demonstrated that compound X can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-[3-(4-bromophenoxy)propyl]-3-methylbenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-19-15-5-2-3-6-16(15)20(17(19)21)11-4-12-22-14-9-7-13(18)8-10-14/h2-3,5-10H,4,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTZIRKFICMYGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCCOC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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